molecular formula C17H11Cl2NO B12039305 N-(3,5-Dichlorophenyl)-1-naphthamide CAS No. 519003-78-2

N-(3,5-Dichlorophenyl)-1-naphthamide

Cat. No.: B12039305
CAS No.: 519003-78-2
M. Wt: 316.2 g/mol
InChI Key: PEPJFRYGLSGITB-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-1-naphthamide is an organic compound characterized by the presence of a naphthalene ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)-1-naphthamide typically involves the reaction of 3,5-dichlorobenzoic acid with 1-naphthylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-1-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, the compound disrupts the energetics of Mycobacterium tuberculosis by inhibiting efflux pumps, leading to the accumulation of toxic substances within the bacterial cells. This results in the inhibition of bacterial growth and eventual cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-Dichlorophenyl)-1-naphthamide stands out due to its unique combination of a naphthalene ring and a dichlorophenyl group, which imparts distinct chemical properties and biological activities. Its ability to inhibit efflux pumps in Mycobacterium tuberculosis makes it a valuable candidate for further research and development in the field of antibacterial agents .

Properties

CAS No.

519003-78-2

Molecular Formula

C17H11Cl2NO

Molecular Weight

316.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H11Cl2NO/c18-12-8-13(19)10-14(9-12)20-17(21)16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,(H,20,21)

InChI Key

PEPJFRYGLSGITB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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